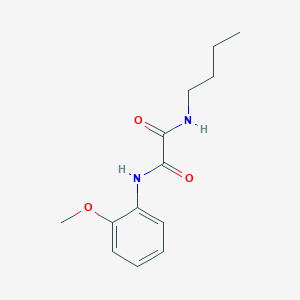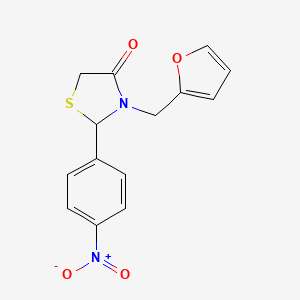
N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea, also known as MPPEU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea exerts its biological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has been found to interact with the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has also been extensively studied, and its biological activities are well characterized. However, there are some limitations to using N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea in lab experiments. N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea. One area of interest is the potential use of N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea as a therapeutic agent for various diseases. N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has been found to exhibit antitumor effects, and further research could explore its potential as a cancer treatment. Additionally, N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has been found to have anxiolytic and antidepressant effects, and further research could explore its potential as a treatment for anxiety and depression. Another area of interest is the mechanism of action of N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea. Further research could elucidate the molecular targets of N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea and how it exerts its biological effects.
Synthesemethoden
N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea can be synthesized using a simple reaction between 4-methoxyaniline and N-phenylethylisocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and yields N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea as a white crystalline solid. This synthesis method has been optimized for high yield and purity, making N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea readily available for further research.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has been studied extensively for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, antinociceptive, and antitumor effects. N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea has also been found to have potential as an antidepressant and anxiolytic agent. These findings have generated considerable interest in N-(4-methoxyphenyl)-N'-(1-phenylethyl)urea as a potential drug candidate.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(13-6-4-3-5-7-13)17-16(19)18-14-8-10-15(20-2)11-9-14/h3-12H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGDVKITVBKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride](/img/structure/B5200313.png)
![4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate](/img/structure/B5200329.png)


![2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B5200341.png)

![methyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5200363.png)
![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5200380.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B5200381.png)
![2-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5200387.png)
![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)